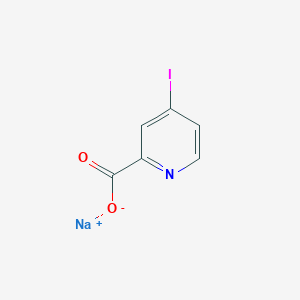
4-Iodo-pyridine-2-carboxylic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-pyridine-2-carboxylic acid, sodium salt is a chemical compound with the molecular formula C6H3INNaO2 and a molecular weight of 270.99 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both iodine and carboxylate functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Iodo-pyridine-2-carboxylic acid, sodium salt typically involves the iodination of pyridine-2-carboxylic acid followed by neutralization with sodium hydroxide. The reaction conditions often require a controlled environment to ensure the selective iodination at the 4-position of the pyridine ring . Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
4-Iodo-pyridine-2-carboxylic acid, sodium salt undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylate group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-pyridine-2-carboxylic acid, sodium salt is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the development of drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of 4-Iodo-pyridine-2-carboxylic acid, sodium salt involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding properties. The carboxylate group can form coordination complexes with metal ions, affecting the compound’s solubility and stability .
Comparison with Similar Compounds
4-Iodo-pyridine-2-carboxylic acid, sodium salt can be compared with other similar compounds, such as:
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position, but without the iodine atom.
Nicotinic Acid: Another pyridine derivative with the carboxylic acid group at the 3-position.
Isonicotinic Acid: A pyridine derivative with the carboxylic acid group at the 4-position.
The presence of the iodine atom in this compound makes it unique, providing distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
sodium;4-iodopyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2.Na/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBYKBIRCCTBQG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3INNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635634 |
Source


|
| Record name | Sodium 4-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618107-88-3 |
Source


|
| Record name | Sodium 4-iodopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

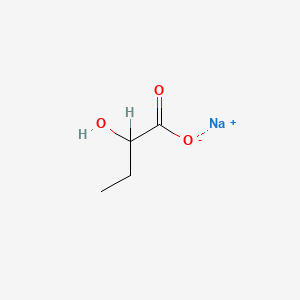






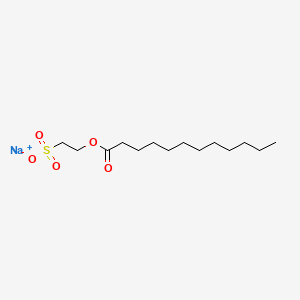

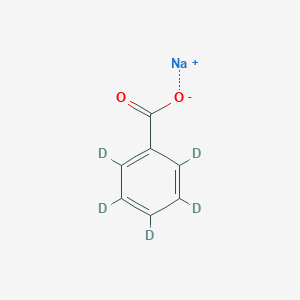

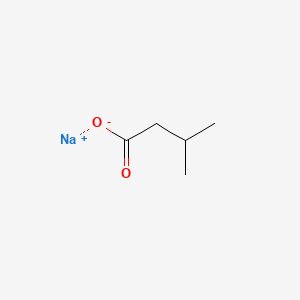
![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)
